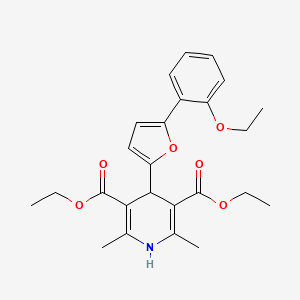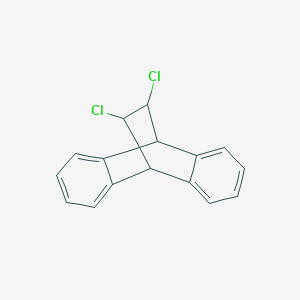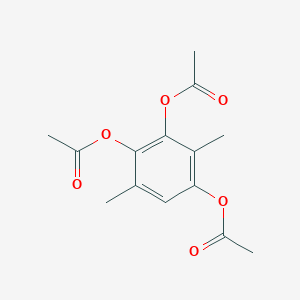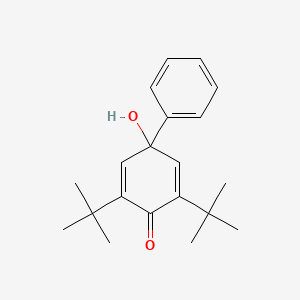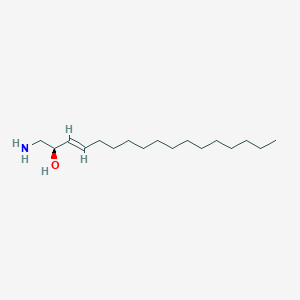
(R,E)-1-Aminoheptadec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Desoxymethylsphingosine, also known as 1-desoxymethylsphingosine (m17:1), is a sphingolipid compound with the molecular formula C17H35NO and a molecular weight of 269.47 g/mol . This compound is synthesized from glycine in the presence of the enzyme serine palmitoyltransferase . It is known for its bioactive properties and is used in various scientific research applications.
Vorbereitungsmethoden
1-Desoxymethylsphingosine is synthesized through a biochemical pathway involving the enzyme serine palmitoyltransferase (SPT). The synthesis begins with glycine, which undergoes a series of enzymatic reactions to form the final product . The industrial production methods for this compound typically involve the use of advanced biochemical techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-Desoxymethylsphingosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Desoxymethylsphingosine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex sphingolipids.
Biology: It is used in studies related to cell membrane structure and function.
Industry: It is used in the preparation of bioactive lipid complexes for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-desoxymethylsphingosine involves its interaction with specific molecular targets and pathways. It is synthesized from glycine in the presence of serine palmitoyltransferase, and it lacks the hydroxyl group essential for glycosphingolipid generation . This results in the accumulation of intermediate products, which can affect various cellular processes. The compound is less neurotoxic compared to 1-desoxysphingosine, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Desoxymethylsphingosine can be compared with other similar compounds, such as:
1-Deoxysphingosine: This compound is similar in structure but has different bioactive properties.
1-Desoxymethylsphinganine: Another related compound with distinct biochemical properties.
N-C16-deoxysphingosine: A sphingolipid with a longer carbon chain.
The uniqueness of 1-desoxymethylsphingosine lies in its specific biochemical pathway and its reduced neurotoxicity compared to other sphingolipids .
Eigenschaften
Molekularformel |
C17H35NO |
|---|---|
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
(E,2R)-1-aminoheptadec-3-en-2-ol |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h14-15,17,19H,2-13,16,18H2,1H3/b15-14+/t17-/m1/s1 |
InChI-Schlüssel |
NTZGVZKEAIALQE-IAOULYHDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H](CN)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)

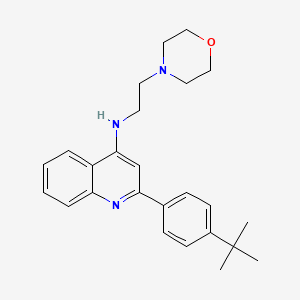
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)

